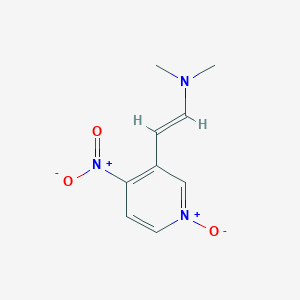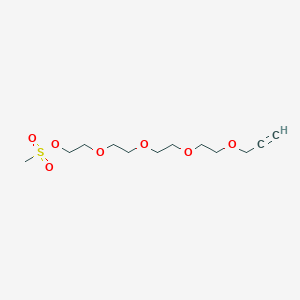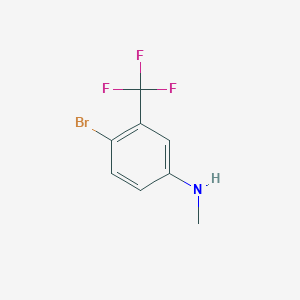
4-Bromo-N-methyl-3-(trifluoromethyl)aniline
Descripción general
Descripción
“4-Bromo-3-(trifluoromethyl)aniline” is an organic compound with the molecular formula BrC6H3(CF3)NH2 . It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor .
Molecular Structure Analysis
The molecular structure of “4-Bromo-3-(trifluoromethyl)aniline” consists of a benzene ring substituted with a bromine atom, a trifluoromethyl group, and an amine group . The average molecular weight is 240.020 Da .Chemical Reactions Analysis
“4-Bromo-3-(trifluoromethyl)aniline” has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 2-bromo-5-iodo-(trifluoromethyl)benzene . It has also been used to synthesize AUY954, an aminocarboxylate analog of FTY720 .Physical And Chemical Properties Analysis
The boiling point of “4-Bromo-3-(trifluoromethyl)aniline” is 81-84 °C at 0.5 mmHg, and its melting point is 47-49 °C . It has a linear formula of BrC6H3(CF3)NH2 .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl Group-Containing Drugs
The trifluoromethyl group is a common feature in many FDA-approved drugs . The compound “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of these drugs. The trifluoromethyl group contributes to the drug’s pharmacological activities .
Preparation of Dibromo-Trifluoromethylbenzene
“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the preparation of "2,5-dibromo-(trifluoromethyl)benzene" . This compound has potential applications in various chemical reactions due to its unique structure.
Preparation of Iodo-Trifluoromethylbenzene
Similarly, “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can also be used in the preparation of "2-bromo-5-iodo-(trifluoromethyl)benzene" . This compound is another useful reagent in chemical synthesis.
Synthesis of AUY954
AUY954 is an aminocarboxylate analog of FTY720, a low nanomolar, monoselective agonist of the sphingosine-1-phosphate receptor . “4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of AUY954 .
Synthesis of Trifluoromethyl Anilines
“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used in the synthesis of other trifluoromethyl anilines . These compounds are important building blocks in organic synthesis.
Synthesis of Trifluoromethyl Phenylcarbamate
“4-Bromo-N-methyl-3-(trifluoromethyl)aniline” can be used as a starting reagent in the synthesis of "tert-butyl 4-methyl-3-(trifluoromethyl)phenylcarbamate" . This compound has potential applications in various chemical reactions.
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline is the sphingosine-1-phosphate receptor . This receptor plays a crucial role in regulating cellular responses, including proliferation, survival, migration, and adhesion .
Mode of Action
4-Bromo-N-methyl-3-(trifluoromethyl)aniline interacts with its target by acting as a low nanomolar, monoselective agonist . This means it binds to the sphingosine-1-phosphate receptor and induces a cellular response. The compound’s interaction with the receptor triggers changes in the cell that can influence various biological processes .
Biochemical Pathways
Upon activation of the sphingosine-1-phosphate receptor, several biochemical pathways are affected. These pathways are involved in regulating cellular processes such as cell growth, survival, and migration . The downstream effects of these pathways can have significant impacts on cellular function and behavior .
Pharmacokinetics
These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline’s action depend on the specific cellular context. By acting as an agonist of the sphingosine-1-phosphate receptor, it can influence a variety of cellular processes, potentially leading to changes in cell growth, survival, and migration .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-N-methyl-3-(trifluoromethyl)aniline. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interaction with the sphingosine-1-phosphate receptor . .
Propiedades
IUPAC Name |
4-bromo-N-methyl-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTZKPWXJMMCIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-methyl-3-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)
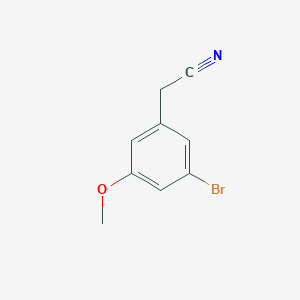
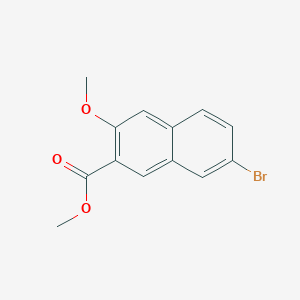


![tert-butyl 4-{4-[(Z)-N'-hydroxycarbamimidoyl]phenyl}piperazine-1-carboxylate](/img/structure/B3092620.png)
![Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B3092627.png)
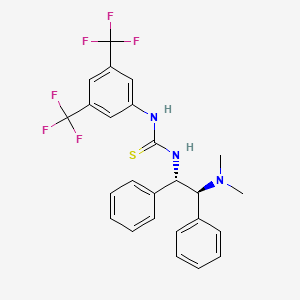
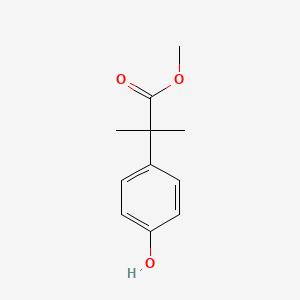
![2-(([(Tert-butoxy)carbonyl]amino)methyl)-3-methylbutanoic acid](/img/structure/B3092639.png)

